

JH-X-119-01 IRAK1 covalent inhibitor

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An In-depth Technical Guide to **JH-X-119-01**: A Covalent IRAK1 Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways.[1][2][3][4][5] Dysregulation of IRAK1 is implicated in various neoplastic disorders, particularly in B-cell lymphomas with MYD88 mutations, such as Waldenström's macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[1][3][6] JH-X-119-01 was developed as a selective probe to investigate IRAK1 biology and for potential therapeutic development.[1][7] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

JH-X-119-01 functions as an irreversible inhibitor of IRAK1.[1][7] It contains an acrylamide "warhead" that forms a covalent bond with a specific cysteine residue, C302, within the kinase domain of IRAK1.[1][4][7] This covalent modification permanently inactivates the enzyme, blocking its downstream signaling functions. The importance of this covalent interaction is highlighted by the significantly reduced potency of its reversible analogue.[6] Mass spectrometry studies have confirmed that **JH-X-119-01** preferentially labels C302 over other cysteine residues like C307.[1][6]



Quantitative Data Summary

The inhibitory activity and selectivity of **JH-X-119-01** have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activity and Selectivity

Target	Parameter	Value Value	Notes
IRAK1	IC50	9 nM	Apparent IC50 in a biochemical assay.[1] [4][5][6][8][9]
IRAK4	% Inhibition	No inhibition	Tested at concentrations up to 10 μΜ.[1][6][8]
YSK4	IC50	57 nM	Off-target kinase.[1][4] [6]
MEK3	-	Identified as off-target	IC ₅₀ not determined due to lack of commercially available assays at the time of the study. [1][6]
Kinome Scan	Selectivity Score (S(10))	0.01	Scanned against 468 kinases at 1 µM, indicating exceptional selectivity.[1][4][6]

Table 2: Cellular Activity



Cell Lines	Mutation Status	Parameter	Value Range	Notes
WM, DLBCL, and other lymphoma cell lines	MYD88 mutated	EC50	0.59 - 9.72 μM	Demonstrates moderate cytotoxic activity in cancer cell lines dependent on IRAK1 signaling.[1][6]

Signaling Pathway

IRAK1 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are fundamental to the innate immune response.[10][11][12][13] Upon receptor activation by pathogens or cytokines, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK family kinases, including IRAK1.[1][11][12] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-kB and MAPK pathways, which drive the expression of pro-inflammatory genes.[11][12][13] In certain B-cell lymphomas, a common L265P mutation in MYD88 leads to constitutive activation of this pathway, promoting malignant cell survival and proliferation.[1][13]



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Caption: The IRAK1 signaling pathway and the inhibitory action of **JH-X-119-01**.



Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **JH-X-119-01**.

Biochemical Kinase Assay (IRAK1 Inhibition)

- Objective: To determine the in vitro potency (IC50) of JH-X-119-01 against IRAK1.
- Methodology: A fixed time-point biochemical assay was likely performed.
 - Recombinant human IRAK1 enzyme is incubated with a range of concentrations of JH-X-119-01 in assay buffer.
 - The reaction is initiated by the addition of ATP and a suitable peptide substrate.
 - The mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
 often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production
 as an indicator of kinase activity.
 - The percentage of inhibition at each concentration is calculated relative to a DMSO control.
 - IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Intact Protein Mass Spectrometry for Covalent Labeling

- Objective: To confirm that **JH-X-119-01** forms a covalent bond with IRAK1.
- Methodology:
 - Recombinant IRAK1 protein is incubated with an excess of JH-X-119-01 or a DMSO vehicle control for a set period.
 - The samples are subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

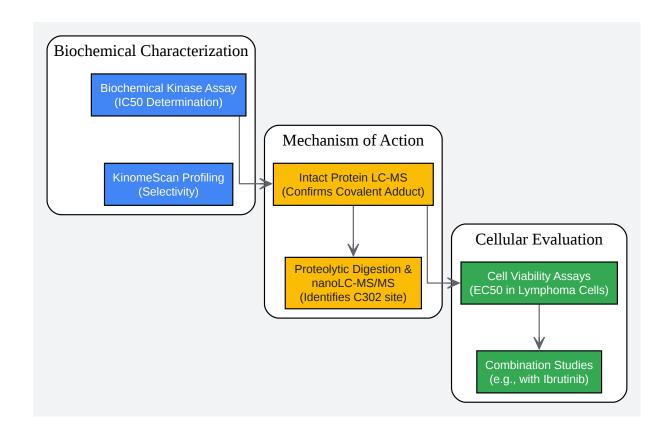


 The total mass of the protein is measured. A mass shift corresponding to the molecular weight of JH-X-119-01 (452.47 g/mol) in the inhibitor-treated sample compared to the control confirms the formation of a covalent adduct.[7]

Peptide Mapping by Nanoflow LC-MS/MS

- Objective: To identify the specific amino acid residue (C302) that is covalently modified by JH-X-119-01.
- · Methodology:
 - IRAK1 protein, covalently labeled with JH-X-119-01 as described above, is subjected to proteolytic digestion (e.g., using trypsin).
 - The resulting peptide mixture is analyzed by nanoflow liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]
 - The MS/MS fragmentation spectra of the peptides are analyzed to identify the peptide containing the covalent modification.
 - The specific site of modification (C302) is pinpointed by identifying the fragment ions that carry the mass of the inhibitor.[1][6]





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Caption: Workflow for the characterization of **JH-X-119-01**.

Cellular Proliferation/Viability Assays

- Objective: To determine the cytotoxic effects (EC50) of JH-X-119-01 on cancer cell lines.
- Methodology:
 - Cells (e.g., MYD88-mutated DLBCL and WM cell lines) are seeded in 96-well plates and allowed to adhere overnight.[1]
 - Cells are treated with a serial dilution of JH-X-119-01 for a specified duration (e.g., 72 hours).
 - Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.



- · Luminescence is read on a plate reader.
- EC₅₀ values are calculated by normalizing the data to DMSO-treated controls and fitting to a dose-response curve.

Synergy Studies

- Objective: To evaluate if JH-X-119-01 acts synergistically with other targeted agents like the BTK inhibitor ibrutinib.[1]
- · Methodology:
 - Cancer cells are treated with varying concentrations of JH-X-119-01 and ibrutinib, both alone and in combination, across a dose matrix.
 - Cell viability is measured after a set incubation period.
 - The results are analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]

Conclusion

JH-X-119-01 is a well-characterized, potent, and highly selective covalent inhibitor of IRAK1.[1] Its demonstrated ability to irreversibly bind to C302 allows for the specific interrogation of IRAK1-dependent signaling.[1][7] With proven anti-proliferative activity in MYD88-mutated B-cell lymphoma cell lines and synergistic effects with clinically relevant inhibitors, **JH-X-119-01** stands as a valuable chemical probe for basic research and a foundational tool for the development of novel therapeutics targeting IRAK1-driven diseases.[1][7]

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